molecular formula C18H16O4 B5716358 7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5716358
M. Wt: 296.3 g/mol
InChI Key: DHHZLWYEZDBACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a methoxyphenyl group and a methoxy substituent on the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this specific compound, the reaction conditions may include the use of methoxyphenol and a suitable β-keto ester under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation reaction, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, or zeolites, can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-2-one derivatives .

Scientific Research Applications

7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

7-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the methoxy substituent on the chromen-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications .

Properties

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-12-8-18(19)22-17-10-15(6-7-16(12)17)21-11-13-4-3-5-14(9-13)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHZLWYEZDBACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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